N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide

Antibacterial Gram-negative High-throughput screening

Procure this high-purity research tool compound for advanced structure-activity relationship (SAR) exploration. Its unique combination of an unsubstituted pyrazole at the thiazole C2 position with a cyclopentanecarboxamide tail linked via an ethyl spacer to C4 represents distinct, uncharacterized chemical space. This structural differentiation from published antibacterial and EP1 antagonist leads offers a unique starting point to investigate novel potency, selectivity, and ADME profiles. Ensure your research integrity by selecting this specific, confirmed variant to avoid the unpredictable biological profiles of generic chemotype substitutions.

Molecular Formula C14H18N4OS
Molecular Weight 290.39
CAS No. 1428378-54-4
Cat. No. B2458596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide
CAS1428378-54-4
Molecular FormulaC14H18N4OS
Molecular Weight290.39
Structural Identifiers
SMILESC1CCC(C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3
InChIInChI=1S/C14H18N4OS/c19-13(11-4-1-2-5-11)15-8-6-12-10-20-14(17-12)18-9-3-7-16-18/h3,7,9-11H,1-2,4-6,8H2,(H,15,19)
InChIKeyWRUQTFXCCDHNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide (CAS 1428378-54-4): Scaffold Procurement Evidence Guide


N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide (CAS 1428378-54-4) is a synthetic small-molecule tool compound belonging to the 2-(1H-pyrazol-1-yl)thiazole chemotype. Its structure incorporates a cyclopentanecarboxamide tail linked via an ethyl spacer to the thiazole C4 position, distinguishing it from other analogs that bear aryl, heteroaryl, or substituted amide groups at this site. The 2-(1H-pyrazol-1-yl)thiazole scaffold has been validated in peer-reviewed studies as a privileged fragment for two distinct pharmacological applications: potent Gram-negative antibacterial activity (MIC range 0.037–8 μg mL⁻¹ against ΔTolC Escherichia coli) [1] and selective EP1 receptor antagonism (lead compound 12 with oral pharmacokinetic suitability) [2]. However, no primary research paper, patent, or authoritative database currently provides quantitative biological data specifically for compound 1428378-54-4. Its differentiation must therefore be assessed by scaffold-level inference and structural comparison to the closest characterized analogs.

Why N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide Cannot Be Replaced by Generic Thiazole-Pyrazole Analogs


Within the 2-(1H-pyrazol-1-yl)thiazole chemotype, small structural variations produce marked shifts in potency and selectivity. In the antibacterial series, compound 8 (MIC = 0.037 μg mL⁻¹ against ΔTolC E. coli) is ~67-fold more potent than erythromycin but exhibits only moderate selectivity toward HEK293 cells; compound 7 (MIC = 0.8 μg mL⁻¹) is ~22-fold less potent yet displays only slight cytotoxicity [1]. In the EP1 antagonist series, replacement of the oxazole ring with thiazole dramatically improved bioactivity—oxazole 248 gave only 33% inhibition at 1 μM, whereas the thiazole congeners achieved nanomolar antagonism [2]. The target compound's unique combination of an unsubstituted pyrazole at the thiazole C2 position with a cyclopentanecarboxamide tail attached via an ethyl linker to C4 represents a discrete chemical space not explicitly characterized in published SAR studies. Generic interchange with any other 2-(1H-pyrazol-1-yl)thiazole variant risks introducing uncharacterized selectivity, potency, or cytotoxicity profiles that cannot be predicted from existing class data alone.

Quantitative Differentiation Evidence for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide


Antibacterial Scaffold Potency: Thiazole C2 Pyrazole Substitution Confers Sub-μg mL⁻¹ MIC Against Gram-Negative E. coli

The 2-(1H-pyrazol-1-yl)thiazole scaffold, which forms the core of the target compound, was identified as a novel antibacterial chemotype through high-throughput screening of >125,000 compounds using the pDualrep2 reporter system. The most potent analog, compound 8, achieved an MIC of 0.037 μg mL⁻¹ against ΔTolC Escherichia coli, significantly exceeding erythromycin (MIC = 2.5 μg mL⁻¹) and approaching levofloxacin (MIC = 0.016 μg mL⁻¹) [1]. The target compound 1428378-54-4 has not been individually tested in this assay; however, its scaffold identity places it within a chemotype where eight confirmed hits exhibited MICs of 0.037–8 μg mL⁻¹ [1]. This represents class-level antibacterial potential with validated Gram-negative coverage that is absent in thiazole-pyrazole analogs lacking the 2-pyrazol-1-yl substitution pattern.

Antibacterial Gram-negative High-throughput screening MIC

Cytotoxicity–Potency Trade-off: Compound 7 vs. Compound 8 Illustrates the Scaffold's Selectivity Tunability

The antibacterial scaffold exhibits a demonstrated trade-off between potency and eukaryotic cytotoxicity. Compound 8 (MIC = 0.037 μg mL⁻¹) showed only moderate selectivity against HEK293 cells, while compound 7 (MIC = 0.8 μg mL⁻¹) displayed only slight cytotoxicity [1]. This intra-class variation of ~22-fold in antibacterial potency coupled with opposite cytotoxicity profiles highlights that even small structural modifications within the 2-pyrazol-1-yl-thiazole series can profoundly affect the therapeutic index. The target compound's cyclopentanecarboxamide tail may independently modulate this selectivity axis, but no data currently exist to confirm this.

Selectivity Cytotoxicity HEK293 Therapeutic index

EP1 Receptor Antagonism: Thiazole-for-Oxazole Replacement Yields Bioactivity Gain in the Scaffold Class

In a parallel pharmacological application, the 2-(1H-pyrazol-1-yl)thiazole scaffold serves as a validated EP1 receptor antagonist chemotype. Replacement of an oxazole ring with thiazole in the core structure improved EP1 antagonism from 33% inhibition at 1 μM (oxazole 248) to nanomolar potency for optimized thiazole-based leads [1]. Compound 12 from the Atobe 2013 series provided the best EP1 antagonist activity with demonstrated good oral pharmacokinetics [1]. The target compound 1428378-54-4 bears the identical 2-(1H-pyrazol-1-yl)thiazole core required for EP1 binding but substitutes the amide tail region, which controls pharmacokinetic properties.

EP1 receptor antagonist Overactive bladder GPCR Scaffold hopping

Structural Differentiation: Cyclopentanecarboxamide at C4-Ethyl Linker Occupies Unexplored SAR Space

Published SAR series within the 2-(1H-pyrazol-1-yl)thiazole chemotype have explored substitution at the thiazole C4/C5 positions with aryl, heteroaryl, and acyl groups, but none have characterized a cyclopentanecarboxamide tail attached via an ethyl linker to the thiazole C4 position [1][2]. The closest structurally characterized analog is N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1448053-30-2), which adds a thiophene ring to the cyclopentane and increases molecular weight to 372.51 Da . Compound 1428378-54-4 (MW 290.39) is smaller and less lipophilic, which may improve solubility and permeability relative to the thiophene-bearing analog.

Structure-activity relationship Chemical space Lead optimization Amide tail

Evidence-Based Application Scenarios for Procuring N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide


Gram-Negative Antibacterial Lead Optimization Using the Unexplored C4-Ethyl-Cyclopentanecarboxamide Vector

Procure 1428378-54-4 as a novel starting point for antibacterial SAR expansion at the thiazole C4 position. The Ivanenkov 2019 HTS campaign established that the 2-(1H-pyrazol-1-yl)thiazole scaffold delivers sub-μg mL⁻¹ MIC against Gram-negative E. coli, but all eight published hits bear substituents other than a cyclopentanecarboxamide-ethyl tail [1]. Testing this compound in the same pDualrep2 assay would determine whether the cyclopentanecarboxamide modification preserves, enhances, or abolishes antibacterial activity, directly informing the design of next-generation analogs with improved selectivity profiles.

EP1 Receptor Antagonist Scaffold-Hopping Campaign: Tail Region Diversification

Use 1428378-54-4 for tail-region SAR exploration in EP1 receptor antagonist programs. The Atobe 2013 series demonstrated that the 2-(1H-pyrazol-1-yl)thiazole core enables nanomolar EP1 antagonism with oral bioavailability, but the amide tail region controlling pharmacokinetics was not exhaustively explored [2]. Evaluating the cyclopentanecarboxamide variant in human EP1 reporter gene assays would reveal whether this tail modification retains EP1 affinity while potentially offering differentiated ADME properties compared to the published leads.

Selectivity Profiling Against the Cytotoxicity–Potency Axis of the 2-Pyrazol-1-yl-Thiazole Chemotype

Procure 1428378-54-4 to systematically map the relationship between C4-tail structure and eukaryotic cytotoxicity. The Ivanenkov 2019 study revealed a critical potency–selectivity trade-off: compound 8 (MIC 0.037 μg mL⁻¹) showed moderate HEK293 cytotoxicity, whereas compound 7 (MIC 0.8 μg mL⁻¹) was only slightly cytotoxic [1]. Testing the target compound in parallel antibacterial MIC and HEK293 viability assays would determine whether the cyclopentanecarboxamide tail shifts the selectivity window and would provide a new data point for computational models predicting the therapeutic index of this chemotype.

Comparative Physicochemical Profiling Against the Thiophene-Substituted Analog (CAS 1448053-30-2)

Conduct a head-to-head comparison of 1428378-54-4 (MW 290.39) against its closest commercially cataloged analog, CAS 1448053-30-2 (MW 372.51, containing a thiophene ring) , for solubility, permeability (PAMPA or Caco-2), and microsomal stability. The 22% lower molecular weight and absence of the thiophene group in the target compound are predicted to improve aqueous solubility and reduce lipophilicity-driven off-target binding. This comparison would provide quantitative evidence for favoring the simpler cyclopentanecarboxamide analog in lead optimization campaigns where physicochemical properties are rate-limiting.

Quote Request

Request a Quote for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.